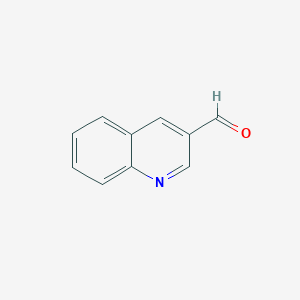

3-Quinolinecarboxaldehyde

Descripción

Significance of Quinoline (B57606) Heterocycles in Medicinal and Organic Chemistry Research

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in medicinal and organic chemistry. orientjchem.orgwikipedia.orgchemrj.org Its fused bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for the development of a wide array of biologically active compounds. researchgate.netfrontiersin.org Quinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.netrsc.org This has led to their classification as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. researchgate.net

In organic synthesis, the quinoline ring system is a valuable building block for creating complex heterocyclic compounds. chemimpex.comnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, making it an attractive target for synthetic chemists. frontiersin.org

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Reference |

| Anticancer | orientjchem.orgchemrj.org |

| Antimalarial | orientjchem.orgwikipedia.orgtandfonline.com |

| Antibacterial | orientjchem.orgresearchgate.net |

| Antifungal | orientjchem.orgresearchgate.net |

| Antiviral | researchgate.net |

| Anti-inflammatory | chemrj.orgresearchgate.net |

Role of Aldehyde Functionality in Chemical Synthesis and Biological Activity Modulation

The aldehyde group (-CHO) is a highly reactive and versatile functional group in organic chemistry. teachy.app Its presence in a molecule opens up a plethora of synthetic possibilities, including nucleophilic addition, oxidation, and condensation reactions. teachy.appwikipedia.org This reactivity makes aldehydes crucial intermediates in the synthesis of a vast range of organic compounds, from pharmaceuticals to materials. teachy.appnih.gov

In the context of medicinal chemistry, the aldehyde functionality can significantly modulate the biological activity of a molecule. nih.govcreative-proteomics.com Aldehydes can participate in the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. researchgate.netneliti.com The formation of Schiff bases is a key reaction in the synthesis of various biologically active molecules and can influence their interaction with biological targets. researchgate.net Furthermore, aldehydes can act as signaling molecules and are involved in various physiological processes. creative-proteomics.com However, their high reactivity can also lead to toxicity, a factor that needs to be carefully considered in drug design. mdpi.com

Overview of Research Trajectories for 3-Quinolinecarboxaldehyde

This compound, a derivative of quinoline with a formyl group at the 3-position, is a compound of significant interest in several research areas. ontosight.ai Its unique structure, combining the versatile quinoline scaffold with the reactive aldehyde group, makes it a valuable building block in organic synthesis and a candidate for various applications. chemimpex.com

Key research trajectories for this compound include:

Synthesis of Novel Heterocyclic Compounds: Researchers utilize this compound as a starting material for the synthesis of more complex heterocyclic systems. chemimpex.comresearchgate.net Its aldehyde group readily undergoes reactions to form new rings and introduce diverse functionalities.

Medicinal Chemistry and Drug Discovery: The compound and its derivatives are being investigated for their potential biological activities, including antimicrobial and anticancer properties. chemimpex.comnordmann.global The ability to modify the quinoline ring and the aldehyde group allows for the creation of libraries of compounds for screening against various diseases. researchgate.netresearchgate.net

Materials Science: The electronic properties of the quinoline scaffold make this compound a candidate for applications in materials science, particularly in the development of fluorescent probes and organic light-emitting devices (OLEDs). chemimpex.comnih.gov

Analytical Chemistry: this compound can be used in the development of analytical reagents, for example, for the detection of specific ions or molecules. chemimpex.com

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H7NO | ontosight.ai |

| Molecular Weight | 157.17 g/mol | scbt.com |

| Appearance | White to yellow powder | chemicalbook.com |

| Melting Point | 68-71 °C | sigmaaldrich.com |

| Boiling Point | 128 °C at 1 mmHg | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGIHSLRMNXWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159889 | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-42-6 | |

| Record name | 3-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 3 Quinolinecarboxaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) at the 3-position of the quinoline (B57606) ring is a versatile handle for synthetic modifications, readily undergoing condensation, cycloaddition, oxidation, reduction, and nucleophilic addition reactions. chemimpex.com

Condensation Reactions

Condensation reactions are a cornerstone of the chemistry of 3-quinolinecarboxaldehyde, providing a straightforward route to more complex derivatives by forming new carbon-nitrogen or carbon-carbon double bonds.

The aldehyde group of this compound and its derivatives readily undergoes condensation with primary aliphatic or aromatic amines to yield Schiff bases, which contain an imine or azomethine (-C=N-R) functional group. scispace.comneliti.com This reaction is a nucleophilic addition-elimination process. mdpi.com Similarly, reaction with hydrazines or substituted hydrazines produces the corresponding hydrazones. researchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. scispace.comneliti.com For instance, 2-chloro-3-quinolinecarboxaldehyde has been condensed with various aniline (B41778) derivatives to synthesize a range of Schiff bases. scispace.comresearchgate.net The formation of these compounds is confirmed through spectral methods like FT-IR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy. scispace.comneliti.com

The table below summarizes representative examples of Schiff base formation from substituted quinoline-3-carboxaldehydes.

| Quinoline Aldehyde Reactant | Amine/Hydrazine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-3-quinolinecarboxaldehyde | Aniline derivatives | Reflux in ethanol, 3-7 hours | 2-Chloro-3-quinolinecarboxaldehyde Schiff bases | scispace.com |

| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline (B128567) | Reflux in dioxane, Dean-Stark conditions, 3 hours | 4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives | nih.gov |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol (B121084) | 1:1 molar condensation | 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | neliti.comneliti.com |

| 2-Chloro-3-quinolinecarboxaldehyde | Hydrazinecarbothioamides | Condensation | Quinolinecarbaldehyde hydrazones | researchgate.net |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine. wikipedia.org The process involves a nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new C=C double bond. wikipedia.orgsigmaaldrich.com

This method has been employed to synthesize a variety of heteroarylidene malononitrile (B47326) derivatives from quinoline-3-carbaldehyde and malononitrile derivatives. nih.gov A related approach, the Knoevenagel condensation/aza-Wittig reaction cascade, uses ortho-azidobenzaldehydes and β-ketosulfonamides or sulfones to produce 3-sulfonyl-substituted quinolines. nih.govresearchgate.net

The table below presents examples of products synthesized via the Knoevenagel condensation.

| Quinoline Aldehyde Reactant | Active Methylene Compound | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Quinoline-3-carbaldehyde | Malononitrile derivatives | Knoevenagel condensation | Heteroarylidene malononitrile derivatives | nih.gov |

| o-Azidobenzaldehydes | β-Ketosulfonamides/sulfones | Knoevenagel condensation/aza-Wittig cascade | 3-Sulfonyl-substituted quinolines | nih.govresearchgate.net |

| 2-Methoxybenzaldehyde (related example) | Thiobarbituric acid | Knoevenagel condensation | Enone charge transfer complex | wikipedia.org |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions provide a powerful method for constructing ring systems. wikipedia.org Derivatives of this compound can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.govmdpi.com In these reactions, an azomethine ylide, acting as a 1,3-dipole, adds to the carbonyl group of the quinoline aldehyde. nih.govmdpi.com For example, azomethine ylides generated from the condensation of α-amino acids with aldehydes can react with 2-chloro-3-quinolinecarboxaldehydes to afford 3-quinolyl-1,3-oxazolones. mdpi.comresearchgate.net This type of reaction is a key step in the synthesis of various five-membered heterocycles. nih.gov

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. chemimpex.comchembk.com

Oxidation: The aldehyde group can be oxidized to the corresponding quinoline-3-carboxylic acid. manchester.ac.uk Certain quinoline derivatives, such as those with a chlorine substituent at the 2-position, have been noted for their antioxidant properties. researchgate.net A galactose oxidase enzyme variant (GOase M3-5) has shown activity in oxidizing 2-quinolinecarboxaldehyde (B31650) to 2-quinoline carboxylic acid, demonstrating a potential biocatalytic route for this transformation. manchester.ac.uk

Reduction: The reduction of the aldehyde group typically yields the corresponding primary alcohol, 3-quinolinemethanol. A common and chemoselective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which can reduce the aldehyde in the presence of other functional groups. nih.gov For instance, 4,6,8-triarylquinoline-3-carbaldehydes have been successfully reduced to their corresponding methanol (B129727) derivatives using NaBH₄ in refluxing ethanol. nih.gov For complete removal of the oxygen atom, converting the aldehyde to a methyl group, the Wolff-Kishner reduction can be employed, which involves the formation of a hydrazone intermediate under highly basic conditions. wikipedia.org

Nucleophilic Addition Reactions (e.g., 1,4-Addition Products)

This compound is described as a synthesis reagent used for creating 1,4-addition products. scbt.comscbt.com In this context, a nucleophile adds to the quinoline ring system, which acts as a conjugated system, rather than directly to the carbonyl carbon (a 1,2-addition). The reaction of trans-cinnamaldehyde with Ph₂PBpin, for example, gives only the 1,2-addition product, whereas a reaction with this compound can lead to 1,4-addition. thieme-connect.com This suggests that the quinoline ring system can activate the molecule for conjugate addition. The aldehyde group itself is also reactive towards nucleophilic addition, for instance with Grignard reagents, to extend the carbon chain. ontosight.ai

Reactions at the Quinoline Ring System

The quinoline ring of this compound can undergo various transformations, particularly when substituted with reactive groups like halogens. These reactions are crucial for building complex molecular architectures based on the quinoline scaffold.

Halogenated derivatives of this compound, especially 2-chloro-3-quinolinecarboxaldehyde, are highly valuable synthetic intermediates. nih.govrsc.org The chlorine atom at the 2-position is susceptible to nucleophilic substitution and elimination, providing a gateway to numerous other quinoline derivatives.

One key reaction is the conversion of the 2-chloro group to a 2-oxo group. For instance, heating 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) under microwave irradiation yields the corresponding 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov The chlorine atom can also be replaced by other nucleophiles. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with alkylthiols results in the formation of 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net Furthermore, treatment with sodium iodide can replace the chlorine with iodine, yielding a 2-iodoquinoline (B1585599) derivative. researchgate.net

These interconversions highlight the utility of halogenated quinolinecarboxaldehydes as versatile synthons. The reactivity of the C-Cl bond allows for the introduction of a variety of functional groups at the 2-position of the quinoline ring.

Table 1: Examples of Substituent Interconversion Reactions

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-formylquinolines | Acetic acid, sodium acetate, microwave irradiation | 2-Oxo-1,2-dihydro-quinoline-3-carbaldehydes | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Alkylthiol | 2-(Alkylthiol)quinoline-3-carbaldehyde | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Sodium iodide, acetonitrile | 2-Iodoquinoline-3-carbaldehyde | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated this compound derivatives are excellent substrates for these transformations. The Suzuki-Miyaura and Sonogashira reactions are prominently used to introduce aryl, vinyl, and alkynyl groups onto the quinoline core. nih.govwikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction couples organoboron compounds with organohalides. wikipedia.orgmdpi.com For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde undergoes a Suzuki-Miyaura cross-coupling with various arylboronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base such as potassium carbonate, to yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This one-pot reaction demonstrates the ability to substitute multiple halogen atoms on the quinoline ring with aryl groups. nih.gov

The Sonogashira reaction is used to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully applied to 2-chloroquinoline-3-carbaldehyde derivatives to synthesize various alkynyl-substituted quinolines, which can serve as precursors for more complex heterocyclic systems. chim.it The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane-water | 4,6,8-Triarylquinoline-3-carbaldehyde | nih.gov |

| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane-water | 2,3,4-Triarylquinoline | nih.gov |

| Sonogashira | 2-Chloro-3-formylquinolines | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | 2-Alkynyl-3-formylquinoline | chim.it |

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com On the quinoline core of this compound derivatives, this can involve a variety of reactions beyond the direct substitution of a halogen. For instance, the chloro group in 2-chloro-3-quinolinecarboxaldehyde can be eliminated along with a proton from an adjacent group in a cyclization reaction. Heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) leads to an initial condensation followed by the elimination of HCl to form a fused pyrrolo[3,4-b]quinolin-3-one system. nih.gov This demonstrates how a functional group on the quinoline ring can participate in the construction of new, annulated ring systems. Another example includes the conversion of 2-chloro-3-formylquinolines into 2H-pyrano[2,3-b]quinolin-2-ones via reaction with a buffer solution of acetic acid and sodium acetate under microwave conditions. nih.gov

Reactions with Activated Methylene Compounds

The aldehyde group of this compound is electrophilic and readily reacts with nucleophilic carbon species. Activated methylene compounds, which are compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., nitriles, esters, ketones), are excellent nucleophiles for this purpose after deprotonation. youtube.com

These reactions are typically Knoevenagel-type condensations. For example, 2-chloroquinoline-3-carbaldehyde can undergo a three-component reaction with an amine (like 2-aminobenzimidazole) and an activated methylene compound (like malononitrile). researchgate.netresearchgate.net This often proceeds through an initial condensation of the aldehyde with the amine to form a Schiff base, followed by a Michael-type addition of the carbanion from the activated methylene compound and subsequent cyclization. nih.gov The reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with malononitrile in the presence of a catalyst like L-proline also exemplifies this reactivity, leading to the formation of a fused thiopyrano[2,3-b]quinoline system. nih.gov

Table 3: Examples of Reactions with Activated Methylene Compounds

| Quinoline Substrate | Activated Methylene Compound | Other Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | 2-Aminobenzimidazole, K₂CO₃, DMF | Benzo-imidazopyrimido[4,5-b]quinolone | researchgate.netresearchgate.net |

| 2-Mercaptoquinoline-3-carbaldehyde | Malononitrile | Thiophenol, L-proline, ethanol, 80 °C | 2-Amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile | nih.gov |

Advanced Derivatization and Functionalization of the 3 Quinolinecarboxaldehyde Moiety

Design and Synthesis of Novel 3-Quinolinecarboxaldehyde Derivatives

The aldehyde functional group at the 3-position of the quinoline (B57606) ring serves as a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide range of novel derivatives. chemimpex.com These modifications are often aimed at enhancing or introducing specific biological activities or physicochemical properties. ontosight.ainih.gov

A primary strategy for derivatization involves condensation reactions with amines, hydrazines, and related nucleophiles to form Schiff bases and hydrazones. For instance, the reaction of 2-chloro-6-methoxy-3-quinolinecarboxaldehyde with phenylhydrazine (B124118) yields the corresponding hydrazone. derpharmachemica.com Similarly, N-(2-chloroquinolin-3-yl methylene)-N-(4-nitrophenyl) hydrazone has been synthesized by reacting 2-chloro-3-formyl quinoline with 4-nitrophenyl hydrazine. derpharmachemica.com Another approach involves the synthesis of N-(quinoline-3-ylmethylene)benzohydrazides from the reaction of 2-chloro-3-quinolinecarboxaldehyde with various substituted hydrazides. scielo.br

The Wittig reaction has also been employed to introduce new functionalities. For example, (E)-6-styrylquinoline-based compounds have been synthesized from quinoline-3-carbaldehyde, demonstrating the utility of this reaction in extending the conjugated system of the quinoline core. nih.gov

Furthermore, this compound derivatives can be synthesized through multi-step reaction sequences. The Vilsmeier-Haack reaction is a common method for introducing the aldehyde group onto a pre-existing quinoline or aniline (B41778) precursor. scispace.com For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be synthesized from acetanilide (B955) using phosphoryl chloride and N,N-dimethylformamide (DMF). scielo.brscispace.com This intermediate can then be further modified. For instance, reaction with 4-fluoroaniline (B128567) can yield 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives. nih.gov

Another important class of derivatives are the thiosemicarbazones, which are synthesized from the condensation of 3-quinolinecarboxaldehydes with differently substituted thiosemicarbazides. neliti.com These compounds have shown potential as antimicrobial and antioxidant agents. neliti.com

The development of fluorogenic reagents for analytical applications represents another facet of this compound derivatization. 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) has been designed and synthesized for the ultrasensitive detection of primary amines. google.comlookchem.comacs.org This reagent reacts with primary amino acids to form highly fluorescent isoindole derivatives. lookchem.com

Table of Synthesized this compound Derivatives

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| 2-chloro-6-methoxy-3-quinoline carboxaldehyde phenyl hydrazone | 2-chloro-6-methoxy-3-quinoline carboxaldehyde, Phenyl hydrazine | Condensation | derpharmachemica.com |

| N-(2-chloro quinoline-3-yl methylene)-N-(4-nitroPhenyl) hydrazone | 2-chloro-3-formyl quinoline, 4-nitrophenyl hydrazine | Condensation | derpharmachemica.com |

| N-(quinoline-3-ylmethylene)benzohydrazides | 2-chloro-3-quinolinecarboxaldehyde, Substituted hydrazides | Condensation | scielo.br |

| (E)-6-styrylquinoline-based compounds | Quinoline-3-carbaldehyde | Wittig Reaction | nih.gov |

| 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene | 4,6,8-Triarylquinoline-3-carbaldehydes, 4-fluoroaniline | Nucleophilic Addition | nih.gov |

| 3-Quinolinecarbaldehyde thiosemicarbazones | 3-quinolinecarbaldehydes, Substituted thiosemicarbazides | Condensation | neliti.com |

| 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) | 3-bromo-2-methylquinoline | Multi-step synthesis | lookchem.com |

Heterocyclic Ring Annulation and Fusion Strategies

The this compound moiety is a valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net These strategies often involve intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core.

One approach involves the use of 2-chloro-quinoline-3-carbaldehydes in three-component reactions. For example, the reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile (B47326) in the presence of a base like potassium carbonate in DMF leads to the formation of benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net

Another strategy is the [3+3] annulation reaction. A novel approach for the synthesis of coumestan (B1194414) derivatives has been developed utilizing this type of reaction. researchgate.net Additionally, an N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation–deoxalation strategy has been developed for the synthesis of chiral 1,5-ketoesters from alkynyl aldehydes and 2,4-diketoesters. nih.gov

Furthermore, 3-formyl-2-quinolones can be used to synthesize diastereomeric 2,4-disubstituted pyrano[2,3-b]quinolines through an O–C bond formation pathway. acs.org The synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines has also been achieved from 4-chloroquinoline-3-carbaldehydes. mdpi.com

A Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates provides an efficient route to quinoline-3-carboxylates. beilstein-journals.org This reaction is proposed to proceed through a labile indoline (B122111) cyclopropane (B1198618) intermediate that undergoes ring expansion. beilstein-journals.org

Domino reactions, also known as tandem or cascade reactions, offer an efficient pathway to complex heterocyclic structures. mdpi.com For example, a multi-catalytic approach involving a Pd-catalyzed N-alkylation followed by an intramolecular thiazolium salt-catalyzed Stetter reaction has been used to synthesize 3-substituted 2,3-dihydro-4(1H)-quinolinones from 2-methanesulfonamidobenzaldehydes. mdpi.com

These annulation and fusion strategies significantly expand the structural diversity of quinoline-based compounds, providing access to novel polycyclic systems with potential applications in medicinal chemistry and materials science.

Development of Metal Complexes with this compound Ligands

The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group in this compound and its derivatives make them excellent ligands for coordinating with metal ions. ontosight.ai The resulting metal complexes often exhibit unique properties and enhanced biological activities compared to the free ligands. researchgate.netfudutsinma.edu.ng

Schiff base derivatives of this compound are particularly common ligands for the formation of metal complexes. These ligands are typically synthesized by the condensation of a this compound derivative with a primary amine. For example, a Schiff base derived from 2-hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol (B121084) has been used to synthesize Co(II) and Ni(II) complexes. researchgate.net Similarly, a Schiff base formed from 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol was used to prepare Cd(II) and Cu(II) complexes. neliti.comneliti.comtheses-algerie.com The coordination of the metal ion often occurs through the azomethine nitrogen and the hydroxyl oxygen of the Schiff base. neliti.comneliti.comtheses-algerie.com

Thiosemicarbazone derivatives of this compound also serve as effective ligands. Cobalt(III) complexes with 2-quinolinecarboxaldehyde (B31650) thio- and selenosemicarbazone have been synthesized and characterized. shd-pub.org.rsbg.ac.rs In these complexes, the ligands coordinate to the cobalt(III) ion in a bis-tridentate fashion. bg.ac.rs

The synthesis of metal complexes typically involves refluxing an ethanolic solution of the Schiff base ligand with the corresponding metal chloride salt. neliti.com The resulting complexes can be characterized by various spectroscopic techniques, including FTIR, NMR, and UV-Vis, as well as by elemental analysis and magnetic susceptibility measurements. researchgate.netfudutsinma.edu.ngneliti.com For instance, in the Co(II) and Ni(II) complexes of the Schiff base derived from 2-hydroxy-6-methoxy-3-quinolinecarboxaldehyde, the shift of the C=N stretching vibration in the IR spectrum to lower frequencies indicates coordination of the azomethine nitrogen to the metal ion. fudutsinma.edu.ng

The stoichiometry of the metal complexes can vary. For example, elemental analysis of complexes formed from a Schiff base of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol with Cd(II) and Cu(II) established a 1:1 metal-to-ligand ratio. neliti.comtheses-algerie.com In contrast, octahedral structures with a 1:2 metal-to-ligand ratio have been proposed for Cu(II), Fe(III), and Co(II) complexes with Schiff bases derived from quinoline-3-carbohydrazide. mdpi.comresearchgate.net

The development of these metal complexes has been driven by their potential applications, particularly in the field of medicinal chemistry, where they have shown promising antimicrobial and anticancer activities. researchgate.netmdpi.com

Biological and Pharmacological Research of 3 Quinolinecarboxaldehyde Derivatives

Antimicrobial Activity Studies

Derivatives of 3-quinolinecarboxaldehyde have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. Research has focused on their ability to inhibit the growth of and kill various microorganisms, including drug-resistant strains.

Antibacterial Efficacy (Gram-Positive and Gram-Negative)

A substantial body of research has been dedicated to evaluating the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. These compounds have shown considerable activity against clinically relevant pathogens.

For instance, novel quinoline (B57606) derivatives have been synthesized and tested against a panel of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). Several of these compounds displayed potent activity, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 1.0 μg/mL against Clostridium difficile, comparable to the standard antibiotic Vancomycin uem.br. Another study reported that newly synthesized quinoline hybrids exhibited good antibacterial activities against nine pathogenic bacterial strains, with seven compounds showing enhanced activity against MRSA compared to ampicillin researchgate.net.

Furthermore, certain quinoline-3-carbaldehyde hydrazone derivatives have shown promising activity against MRSA, with MIC values of 16 µg/ml nih.gov. The antibacterial efficacy extends to Gram-negative bacteria as well. Some derivatives revealed half the potency of levofloxacin in inhibiting the growth of Pseudomonas aeruginosa researchgate.net. A series of novel quinoline derivatives also showed antibacterial activity against various Gram-positive and Gram-negative bacteria by the agar diffusion method semanticscholar.org.

The antimicrobial potency of this compound derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Several studies have reported the MIC and MBC values for various derivatives. For example, a series of novel quinoline derivatives demonstrated potent antimicrobial activity with MIC values in the range of 0.66–5.29 μg/ml against a panel of pathogenic microbes mdpi.com. One particularly potent compound exhibited broad-spectrum activity with MIC values ranging from 0.66–3.98 μg/ml against most of the tested bacterial and fungal strains mdpi.com.

In another study, quinolone-coupled hybrid 5d showed significant effects against most of the tested Gram-positive and Gram-negative strains with MIC values of 0.125–8 μg/mL. Research on coumarin α-aminophosphonates, which can be considered related structures, showed MIC values in the range of 2–8.3 µM and MBC values in the range of 2–9 µM for Gram-negative strains. The ratio of MBC to MIC is often used to determine whether a compound is bactericidal (a low ratio) or bacteriostatic (a high ratio). For many of the tested coumarin derivatives, the MBC/MIC ratio indicated a bactericidal effect.

| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| Novel Quinoline Derivative 14 | Various Bacteria & Fungi | 0.66–3.98 | Not Reported | mdpi.com |

| Quinolone Coupled Hybrid 5d | G+ & G- Bacteria | 0.125–8 | Not Reported | |

| Quinoline-3-carbaldehyde hydrazone derivatives (3q5, 3q6) | MRSA | 16 | Not Reported | nih.gov |

| Dialkyl carboxylate cyclohexane derivative | Pseudomonas aeruginosa BDU-49 | 62.5 | 125 (2xMIC) | researchgate.net |

Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, illustrating the rate at which it kills a bacterial population over time. These studies help to differentiate between bactericidal and bacteriostatic effects and can reveal concentration-dependent killing.

A time-kill assay performed on a novel dialkyl carboxylate cyclohexane derivative against Pseudomonas aeruginosa BDU-49 demonstrated concentration-dependent effects. At a concentration equal to its MIC (62.5 μg mL-1), the compound was found to be bacteriostatic, meaning it inhibited bacterial growth but did not significantly reduce the number of viable bacteria over a 24-hour period. However, at twice the MIC (2xMIC), the compound exhibited bactericidal activity, causing a significant decrease in the number of viable bacteria after 6 hours of inoculation and a 99.9% reduction (≥ 3 Log10) in the total colony-forming units per mL from the original inoculum researchgate.net. This indicates that at higher concentrations, the compound is capable of effectively killing the bacteria researchgate.net.

The growth curves of Pseudomonas aeruginosa BDU-49 in the presence of this derivative showed that both the MIC and 2xMIC concentrations were required to reduce the growth and reproduction of the bacteria, further supporting the findings of the time-kill assay researchgate.net.

| Compound | Microorganism | Concentration | Effect | Time Point | Observation | Source |

|---|---|---|---|---|---|---|

| Dialkyl carboxylate cyclohexane derivative | Pseudomonas aeruginosa BDU-49 | MIC (62.5 µg/mL) | Bacteriostatic | 24 hours | Number of viable bacteria remained similar to the original inoculum. | researchgate.net |

| 2xMIC (125 µg/mL) | Bactericidal | 6 hours | Significant decrease in the number of viable bacteria. |

Understanding the mechanism of action is crucial for the development of new antibacterial agents. For this compound derivatives, a primary target that has been identified is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Several studies have demonstrated that these derivatives can effectively inhibit DNA gyrase. For instance, certain quinoline hybrids were subjected to an in vitro S. aureus DNA gyrase ATPase inhibition study, which revealed that compounds 8b, 9c, and 9d had high inhibitory activity with IC50 values of 1.89, 2.73, and 2.14 μM, respectively, comparable to the known inhibitor novobiocin researchgate.net. Molecular docking studies have further supported these findings by showing that the most active compounds can bind to the ATP binding site of S. aureus gyrase B researchgate.net.

Another study reported on novel quinoline derivatives as DNA gyrase inhibitors, with one compound showing a significant inhibitory activity against E. coli DNA gyrase with an IC50 value of 3.39 μM mdpi.com. In addition to DNA gyrase, other mechanisms may be at play. A molecular-docking assay suggested that a quinolone-coupled hybrid might target both bacterial LptA and Topoisomerase IV proteins, indicating a potential dual-target mechanism of action that could contribute to its broad-spectrum antibacterial effect.

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. These compounds have shown activity against a range of fungal pathogens, including various Candida species.

A series of novel quinoline derivatives were evaluated for their in vitro antifungal activity, with some compounds showing activity comparable to or higher than the standard antifungal drug fluconazole. Specifically, 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol demonstrated notable antifungal effects.

Furthermore, a study on quinoline-based thiosemicarbazide derivatives found that most of the compounds exhibited limited antimicrobial activity against bacterial and Candida species. However, one derivative, QST10, was effective against C. albicans with an MIC value of 31.25 μg/mL. Another derivative, QST2, showed moderate antifungal activity against C. albicans with an MIC of 250 μg/mL. The research into the antifungal potential of these derivatives is ongoing, with the aim of identifying compounds with broad-spectrum and potent activity.

Antiviral Properties

The exploration of this compound derivatives has also extended to their potential as antiviral agents. While this area of research is less extensive compared to antibacterial and antifungal studies, some promising findings have emerged.

Quinoxaline derivatives, which share a similar heterocyclic core, have been a focus of antiviral research. A systematic review covering the literature between 2010 and 2020 highlighted the growing interest in developing compounds with a quinoxaline moiety for antiviral treatment. These derivatives have shown activity against a variety of viruses. For instance, a series of researchgate.netnih.govsemanticscholar.orgtriazolo[4,3-a]quinoxaline derivatives were evaluated as potential antiviral agents, with one compound showing the highest antiviral activity in a plaque-reduction assay against Herpes simplex virus.

Additionally, certain quinoxaline derivatives have been identified as having valuable antiviral activity against influenza viruses, potentially by targeting the NS1 protein, which is highly conserved among influenza viruses. Two derivatives showed good activity with IC50 values of 6.2 and 3.5 µM, and RNA intercalation experiments indicated that they could bind to the NS1A RNA-binding domain, demonstrating their antiviral potential. While research specifically on this compound derivatives as antiviral agents is still developing, the promising results from related quinoxaline compounds suggest that this is a worthwhile area for future investigation.

Anticancer and Cytotoxicity Investigations

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. These investigations have revealed that modifications to the quinoline scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects are multifaceted and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.

A significant body of research has focused on the synthesis and in vitro evaluation of various series of this compound derivatives. For instance, a series of novel quinoline-3-carbaldehyde hydrazones, acylhydrazones, and arylsulfonylhydrazones bearing a 1,2,4-triazole or benzotriazole ring at position 2 have been synthesized and evaluated for their cytotoxic properties. mdpi.com It was found that benzotriazole-containing quinolines demonstrated pronounced cancer cell growth inhibitory effects. mdpi.com Another study reported a series of 3-quinoline derivatives synthesized by reacting 3-aminoquinoline with ethyl cyanoacetate followed by a reaction with substituted aldehydes, which showed notable cytotoxic activity against a human breast cancer cell line.

In Vitro Cytotoxicity Assays against Carcinoma Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human carcinoma cell lines. These in vitro assays are crucial for determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 value), a key indicator of its potency.

One study investigated the in vitro antitumor potential of newly synthesized quinoline-3-carbaldehyde hydrazone derivatives on three human cancer cell lines: the pancreatic cell line DAN-G, the large cell lung cancer cell line LCLC-103H, and the cervical cancer cell line SISO. mdpi.com The results showed that the investigated compounds exhibited moderate to high growth inhibitory effects, with IC50 values ranging from 1.23 to 7.39 µM. mdpi.com The most potent compound was found to be 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, with IC50 values ranging from 1.23 to 1.49 µM across the three cell lines. mdpi.com

Another study evaluated the cytotoxic activity of a series of 3-quinoline derivatives against the human tumor breast cancer cell line (MCF7). Several of these compounds exhibited higher activity than the standard drug doxorubicin, with IC50 values ranging from 29.8 to 40.4 µmol/L. Furthermore, the cytotoxicity of six new quinoline derivatives was tested on the HEp-2 cell line (larynx tumor), with all synthesized compounds showing IC50 values in the range of 49.01–77.67%.

The following table summarizes the in vitro cytotoxicity of selected this compound derivatives against various carcinoma cell lines:

Table 1: In Vitro Cytotoxicity of this compound Derivatives| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G (Pancreatic) | 1.23 | mdpi.com |

| LCLC-103H (Lung) | 1.49 | mdpi.com | |

| SISO (Cervical) | 1.35 | mdpi.com | |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 | |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF7 (Breast) | 39.0 | |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 40.0 | |

| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide | MCF7 (Breast) | 40.4 |

Kinase Inhibition and Cell Signaling Pathway Modulation

One of the key mechanisms through which quinoline derivatives exert their anticancer effects is by inhibiting various protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Quinoline-based compounds have been identified as inhibitors of several important kinases involved in cancer progression, including receptor tyrosine kinases like vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). By inhibiting these kinases, this compound derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis. For example, some quinoxaline derivatives, which are structurally related to quinolines, have been shown to be selective ATP-competitive inhibitors of numerous kinases, including VEGFR and PDGFR.

The modulation of cell signaling pathways by these compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells. For instance, the inhibition of the c-Jun N-terminal kinase (JNK) pathway has been identified as a promising therapeutic strategy for neurodegenerative diseases and cancer. Novel 3,5-disubstituted quinolines have been synthesized as potent JNK inhibitors.

Antioxidant Activity and Oxidative Stress Modulation

In addition to their anticancer properties, derivatives of this compound have been investigated for their antioxidant potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer. Antioxidants can neutralize these harmful free radicals, thereby mitigating cellular damage.

A study on new derivatives of furo[2,3-f]quinoline synthesized using a green chemistry approach highlighted their good antioxidant activity, which was attributed to the presence of an NH group in their structure. iau.ir Another research focused on 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives, which were designed and synthesized as novel antioxidants. nih.gov The in vitro antioxidant activities of these compounds were evaluated using various assays and compared with commercial antioxidants. nih.gov

Radical Scavenging Activity (e.g., Ferric Reducing Antioxidant Power (FRAP) Assay)

The antioxidant capacity of chemical compounds can be assessed using various in vitro assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is indicative of its electron-donating capacity and, consequently, its antioxidant activity.

While specific FRAP assay data for this compound derivatives are not extensively detailed in the provided search results, a study on quinoxaline derivatives, which share a similar heterocyclic core, demonstrated their ferric reducing antioxidant power. researchgate.net The results indicated that all the synthesized compounds possessed a ferric reducing antioxidant power, with some showing relatively high activity. researchgate.net This suggests that the quinoline scaffold, and by extension this compound derivatives, may also exhibit significant radical scavenging activity. The antioxidant activity is often attributed to the presence of electron-donating substituents on the aromatic ring system. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response that is closely linked to the development and progression of cancer. Chronic inflammation can promote tumor growth, angiogenesis, and metastasis. Therefore, compounds with anti-inflammatory properties have therapeutic potential in oncology. Derivatives of this compound have been explored for their anti-inflammatory and immunomodulatory activities.

Research has shown that certain quinoline derivatives can exert significant anti-inflammatory effects. For example, quinoline-3-carboxamide compounds have been reported to exhibit immunomodulatory effects, including anti-inflammatory properties. researchgate.net These compounds can enhance cell-mediated immunity and have been investigated as potential inhibitors of ATM kinase, a key mediator of the DNA damage response. researchgate.net Furthermore, a study on quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated their appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, without associated cytotoxicity. nih.gov

Neuroprotective Potential and Related Mechanisms

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. There is a growing interest in the development of neuroprotective agents that can slow down or prevent this neuronal damage. Quinoline derivatives have emerged as promising candidates in this area due to their diverse biological activities, including antioxidant and anti-inflammatory effects, which are relevant to the pathology of neurodegenerative disorders.

The quinoline scaffold is considered a privileged structure in medicinal chemistry for the design of neuroprotective agents. mdpi.com A systematic search for quinoline derivatives with antioxidant and neuroprotective activities has been performed, highlighting their potential to act as multifunctional agents against Alzheimer's and Parkinson's diseases. mdpi.comresearchgate.netnih.gov The proposed mechanisms for their neuroprotective effects include their ability to scavenge free radicals and inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.comnih.gov The design of heterocyclic quinoline-based compounds targeting both anti-inflammatory and antioxidant activity is considered a promising strategy for the early stages of Alzheimer's disease to reduce its onset and progression. confex.com

Antimalarial and Antiprotozoal Research

The quinoline scaffold is a cornerstone in the development of antiprotozoal and antimalarial agents. Research into derivatives of this compound has yielded compounds with significant activity against a variety of parasitic protozoa.

Scientists have synthesized and evaluated numerous quinoline derivatives, including those incorporating arylnitro and aminochalcone moieties, against a panel of trypanosomatid protozoan parasites. These parasites are responsible for diseases such as sleeping sickness (Trypanosoma brucei rhodesiense), nagana (Trypanosoma brucei brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum) nih.govresearchgate.netuantwerpen.be. Several of these derivatives have demonstrated noteworthy antiprotozoal efficacy. For instance, specific compounds have shown submicromolar activity against T. b. rhodesiense and considerable effectiveness against T. b. brucei nih.govresearchgate.netuantwerpen.be. The research has also identified quinoline-carbaldehyde derivatives as novel and specific inhibitors of Methionine aminopeptidase 1 in Leishmania donovani (LdMetAP1), a crucial enzyme for the parasite's survival nih.gov.

In the realm of antimalarial research, the quinoline nucleus is a well-established pharmacophore, forming the backbone of drugs like chloroquine nih.govnih.gov. The emergence of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has spurred the development of new quinoline-based compounds nih.govnih.gov. Studies on novel quinoline-pyrazolopyridine hybrids and other derivatives have identified molecules with potent in vitro and in vivo antimalarial activity, sometimes comparable to or exceeding that of chloroquine nih.govnih.gov. These compounds often work by interfering with heme detoxification in the parasite's food vacuole nih.gov. Research has demonstrated that certain quinoline derivatives exhibit moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 15.87 μg/mL nih.gov.

Below are tables summarizing the activity of selected this compound derivatives against various protozoa.

Table 1: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Target Organism | EC50 (µM) | Reference |

|---|---|---|---|

| 2c | Trypanosoma brucei rhodesiense | 0.68 | nih.govresearchgate.net |

| 2d | Trypanosoma brucei rhodesiense | 0.8 | nih.govresearchgate.net |

| 4i | Trypanosoma brucei rhodesiense | 0.19 | nih.govresearchgate.net |

| 2d | Trypanosoma brucei brucei | 1.4 | nih.govresearchgate.net |

| 4i | Trypanosoma brucei brucei | 0.4 | nih.govresearchgate.net |

| 3d | Leishmania infantum | 8.83 | uantwerpen.be |

| 4i | Leishmania infantum | 10 | uantwerpen.be |

Table 2: Antimalarial Activity of Selected Quinoline Derivatives against P. falciparum

| Compound | IC50 (µg/mL) | Note | Reference |

|---|---|---|---|

| 4b | <0.5 | Classified as active | nih.gov |

| 4g | <0.5 | Classified as active | nih.gov |

| 4i | <0.5 | Classified as active | nih.gov |

| 12 | <0.5 | Classified as active | nih.gov |

| 5p | Potent Activity | Comparable to chloroquine | nih.gov |

Interaction with Biomolecules (e.g., DNA, Proteins)

The therapeutic and cytotoxic effects of this compound derivatives are often rooted in their interactions with essential biomolecules, namely DNA and proteins.

Interaction with DNA: Quinoline derivatives have been shown to interact with DNA through various mechanisms. Some derivatives function as DNA minor groove binding agents nih.govresearchgate.net. In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated their ability to bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonds nih.govresearchgate.net. This interaction is considered a key aspect of their mechanism of action, particularly in anticancer applications nih.gov. Other studies have revealed that certain quinoline-based compounds can act as DNA intercalators biorxiv.orgnih.gov. For example, specific analogs have been found to intercalate into enzyme-bound DNA via the minor groove, which leads to a significant conformational change in the enzyme and subsequent inhibition biorxiv.orgnih.gov. This mode of action has been observed in the inhibition of DNA methyltransferases biorxiv.orgnih.gov.

Interaction with Proteins: The interaction of quinoline derivatives with proteins is a critical determinant of their biological activity. These compounds can act as inhibitors for a wide range of enzymes. For instance, quinoline-2-carboxaldehyde thiosemicarbazones and their copper(II) complexes have been identified as inhibitors of topoisomerase IIa, an enzyme vital for DNA replication and transcription nih.gov.

Furthermore, specific quinoline-carbaldehyde derivatives have been developed as selective inhibitors of Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1), competing with the substrate for binding to the enzyme's active site nih.gov. In other research, novel quinoline-3-carboxamide derivatives were designed and synthesized to act as inhibitors of the cholesteryl ester transfer protein (CETP), which plays a role in cholesterol metabolism nih.gov. The binding of quinoline derivatives to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has also been studied, indicating that these interactions primarily involve hydrogen bonding and van der Waals forces swu.ac.th. Understanding these protein interactions is crucial for the design and development of new therapeutic agents based on the quinoline scaffold swu.ac.th.

Computational and Spectroscopic Investigations of 3 Quinolinecarboxaldehyde

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 3-Quinolinecarboxaldehyde, theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Hartree-Fock (HF) and DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been effectively employed to study the structural and spectroscopic properties of this compound. researchgate.netgelisim.edu.tr

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that indicates the molecule's kinetic stability and the potential for intramolecular charge transfer. irjweb.comscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. youtube.com This energy gap is instrumental in determining the charge transfer interactions that occur within the molecule. scirp.orgijastems.org In related quinoline (B57606) derivatives, studies have shown that the HOMO orbital is often localized on the quinoline rings, while the LUMO orbital is delocalized across the entire molecule. dergipark.org.tr The analysis of these orbitals provides valuable information on the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). ijastems.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic character. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A small gap implies high reactivity. irjweb.com |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule. ijastems.org It provides a description of the Lewis-like bonding pattern of electron pairs in a compact form. wisc.edu The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. dergi-fytronix.com

The Fukui function, a concept rooted in Density Functional Theory, is a powerful tool for predicting the most reactive sites within a molecule. nih.govwikipedia.org It describes how the electron density at a specific point in a molecule changes with a small alteration in the total number of electrons. wikipedia.org This allows for the identification of sites susceptible to electrophilic, nucleophilic, and radical attacks. nih.gov

The condensed Fukui functions are calculated for each atomic site and are categorized as follows:

f+ : Predicts the site for a nucleophilic attack (where an electron is added).

f- : Predicts the site for an electrophilic attack (where an electron is removed).

f0 : Predicts the site for a radical attack.

By analyzing the values of these functions across the molecular structure of this compound, one can pinpoint the atoms that are most likely to participate in chemical reactions. researchgate.net For instance, a high f+ value on an atom indicates it is a likely site for nucleophilic attack, while a high f- value suggests it is a prime target for electrophilic attack. researchgate.net

Vibrational Spectroscopy Analysis (Infrared, Raman, Far-Infrared)

The FT-IR and FT-Raman spectra have been recorded and analyzed. gelisim.edu.tr To aid in the assignment of the observed vibrational bands, theoretical calculations using DFT (B3LYP/6-311++G(d,p)) are performed to compute the harmonic vibrational frequencies. researchgate.netnih.gov It is a common practice to apply a scaling factor to the calculated frequencies to compensate for systematic errors arising from the theoretical model and basis set limitations, thereby achieving better agreement with experimental data. nih.gov The analysis of these spectra confirms the presence of characteristic functional groups and provides detailed insight into the vibrational modes of the quinoline ring and the carboxaldehyde substituent.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch | Stretching of the carbonyl group in the aldehyde. | 1680 - 1715 |

| C-H Stretch (Aromatic) | Stretching of the carbon-hydrogen bonds on the quinoline ring. | 3000 - 3100 |

| C-H Stretch (Aldehyde) | Stretching of the carbon-hydrogen bond of the aldehyde group. | 2700 - 2850 |

| C=C/C=N Stretch | Ring stretching vibrations within the quinoline bicyclic system. | 1450 - 1650 |

| Ring Bending Modes | In-plane and out-of-plane bending of the quinoline ring structure. | Below 1000 |

Note: The wavenumber ranges are typical and can vary based on the specific molecular environment and experimental conditions.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence, is used to study the electronic transitions within a molecule. researchgate.net Quinoline and its derivatives are known for their interesting photophysical properties and are often used in the development of fluorescent sensors and probes. chemimpex.comnih.gov

The UV-Vis absorption spectrum of quinoline derivatives typically exhibits two main absorption bands. scielo.br These bands are generally attributed to π → π* and n → π* electronic transitions occurring within the aromatic system. scielo.br Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, including the excitation energies and oscillator strengths of these transitions, which often show good agreement with experimental results. nih.gov

While this compound itself is a building block, related quinoline structures are known to be fluorescent. nih.govukm.edu.my The fluorescence properties are highly dependent on the molecular structure and the solvent environment. The study of its electronic absorption and emission characteristics is crucial for its application in material science, such as in the development of organic light-emitting devices and fluorescent probes for detecting metal ions. chemimpex.comukm.edu.my

| Spectroscopic Technique | Information Obtained | Typical Transitions for Quinolines |

| UV-Vis Absorption | Provides information on the electronic transitions from the ground state to excited states. | π → π, n → π scielo.br |

| Fluorescence Emission | Measures the emission of light as the molecule returns from an excited state to the ground state. | Reveals information about the structure of the lowest excited state. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a important technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound are influenced by their position on the quinoline ring system and their proximity to the electron-withdrawing aldehyde group. The aldehyde proton typically appears as a singlet at a downfield chemical shift, often in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the quinoline ring exhibit complex splitting patterns and appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants for each proton provide valuable information for assigning their positions on the bicyclic ring structure.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atom of the aldehyde group is highly deshielded and typically resonates in the range of 190-200 ppm. The carbon atoms of the quinoline ring appear in the aromatic region, with their chemical shifts being influenced by the nitrogen heteroatom and the aldehyde substituent. For instance, carbons adjacent to the nitrogen atom or the aldehyde group will experience different electronic effects compared to the other carbons in the rings.

While specific spectral data can vary slightly depending on the solvent and experimental conditions, representative NMR data from spectral databases provide a general overview of the expected chemical shifts.

| Nucleus | Chemical Shift Range (ppm) | Description |

|---|---|---|

| ¹H | ~9.5 - 10.5 | Aldehyde proton (singlet) |

| ¹H | ~7.0 - 9.0 | Aromatic protons (complex multiplets) |

| ¹³C | ~190 - 200 | Aldehyde carbonyl carbon |

| ¹³C | ~120 - 155 | Aromatic carbons |

X-ray Diffraction and Crystal Structure Analysis

Studies have shown that this compound crystallizes in the monoclinic space group P2₁/c. acs.org The crystal structure reveals the planar nature of the quinoline ring system. The packing of the molecules in the crystal is stabilized by various intermolecular interactions. The precise cell parameters determined from single-crystal X-ray diffraction provide a unique fingerprint for the crystalline form of the compound. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c acs.org |

| a (Å) | 6.306(4) acs.org |

| b (Å) | 18.551(11) acs.org |

| c (Å) | 6.999(4) acs.org |

| β (°) | 106.111(13) acs.org |

| Z (molecules/unit cell) | 4 acs.org |

The orientation of the aldehyde group relative to the nitrogen atom of the quinoline ring gives rise to conformational isomers, specifically syn and anti conformers. In the syn conformer, the aldehyde oxygen atom is directed towards the same side as the ring nitrogen atom, while in the anti conformer, it points away.

X-ray crystal structure analysis has definitively shown that individual molecules of this compound adopt the syn conformation in the solid state. acs.org However, in the gas phase, the compound exists as a mixture of two nearly isoenergetic syn and anti conformers. acs.orgrsc.org These conformers can be trapped in cryogenic matrices, such as solid argon, for spectroscopic study. acs.org It has been demonstrated that UV irradiation can induce isomerization between these conformers; for example, UV light with a wavelength greater than 315 nm can cause a reduction in the population of the less stable anti conformer in favor of the syn conformer. acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, providing insights into the nature and relative importance of different types of contacts between adjacent molecules.

For quinoline derivatives, Hirshfeld surface analysis typically reveals the significance of several types of intermolecular contacts that contribute to the stability of the crystal packing. iucr.orgnih.govnih.gov The most prominent interactions are often H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.gov The two-dimensional fingerprint plots derived from this analysis provide a quantitative breakdown of these interactions. For instance, in related quinoline structures, H···H contacts can account for a significant percentage of the total surface area, indicating the importance of van der Waals forces. nih.gov C···H/H···C interactions are indicative of C-H···π interactions, while O···H/H···O contacts highlight the presence of hydrogen bonding. iucr.org Other interactions, such as C···C and C···N contacts, can also be identified, reflecting π-π stacking interactions which are common in aromatic systems. iucr.org

| Contact Type | Typical Contribution | Interaction Type |

|---|---|---|

| H···H | High (~28-43%) iucr.orgnih.govnih.gov | Van der Waals forces |

| C···H/H···C | Significant (~14-29%) iucr.orgnih.govnih.gov | C-H···π interactions |

| O···H/H···O | Significant (~28-35%) iucr.orgnih.gov | Hydrogen bonding |

| C···C | Moderate (~5%) iucr.org | π-π stacking |

| C···N/N···C | Low (~1-5%) iucr.orgnih.gov | π-π stacking |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. For derivatives of this compound, molecular docking studies are employed to explore their potential as inhibitors of various biological targets, which is a crucial step in drug discovery.

These studies have investigated the binding affinity of quinoline-3-carboxaldehyde derivatives against various enzymes and receptors. For example, derivatives have been docked into the active site of GlcN-6-P synthase, an enzyme that is a target for antimicrobial agents. researchgate.net The goal of such studies is to rationalize the observed biological activity by examining the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site. researchgate.net

The results of molecular docking are often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger binding affinity. nih.gov These computational predictions help in identifying promising compounds for further synthesis and biological evaluation and guide the design of new derivatives with potentially improved activity. researchgate.netnih.gov For instance, studies on quinoline-3-carboxamide derivatives have used molecular docking to assess their selectivity towards specific kinases, such as ataxia telangiectasia mutated (ATM) kinase, which is involved in DNA damage response. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Next-Generation Therapeutic Agents

3-Quinolinecarboxaldehyde is a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those aimed at treating infectious diseases and cancer. chemimpex.com The quinoline (B57606) core is a privileged structure in drug discovery, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govbenthamscience.com

Researchers are actively exploring derivatives of this compound to develop novel therapeutic compounds. For instance, laquinimod, a quinoline-3-carboxamide derivative, has been investigated for its ability to manage chronic inflammation in conditions like multiple sclerosis by reducing pro-inflammatory cytokines. mdpi.com Furthermore, newly synthesized quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors for Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a target for treating leishmaniasis. nih.gov These inhibitors, such as HQ14 and HQ15, have shown high binding affinity and drug-like properties. nih.gov

| Derivative Class | Therapeutic Target/Application | Key Research Finding |

|---|---|---|

| Quinoline-3-carboxamides (e.g., Laquinimod) | Inflammatory diseases (e.g., Multiple Sclerosis) | Modulates immune response by reducing pro-inflammatory cytokines. mdpi.com |

| Quinoline-carbaldehyde derivatives (e.g., HQ14, HQ15) | Leishmaniasis (targeting LdMetAP1) | Act as novel, specific, and high-affinity inhibitors of a key parasitic enzyme. nih.gov |

| Quinoline-based chalcones | Anticancer | Various derivatives have been synthesized and investigated for their potential to inhibit cancer cell growth. biointerfaceresearch.com |

| Hydrazone and thiosemicarbazone derivatives | Antioxidant | Showed notable radical scavenging activity in various assays. researchgate.net |

Applications in Materials Science (e.g., Metal-Organic Framework (MOF) Adsorbents, Sensors)

The unique electronic and photophysical properties of the quinoline nucleus make this compound and its derivatives valuable in materials science. chemimpex.com They are explored for applications in organic semiconductors, light-emitting devices, and as fluorescent probes for biological imaging and chemical sensing. chemimpex.comnih.gov

Sensors: Quinoline-based compounds are extensively used in the design of fluorescent sensors for detecting metal ions and other analytes. chemimpex.com The nitrogen atom in the quinoline ring and the oxygen from the aldehyde group can act as binding sites for metal ions, leading to changes in fluorescence. chemimpex.com For example, quinoline-tagged fluorescent organic probes have been developed for the highly sensitive detection of nitro-phenolic compounds and Zn2+ ions. researchgate.net A novel fluorescent sensor based on a quinoline derivative was also designed for the selective and sensitive detection of Fe3+ ions, with potential applications in bio-imaging. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mit.edu The functional groups on ligands play a crucial role in the properties of MOFs, such as their gas adsorption capacity. researchgate.net While direct use of this compound as a primary linker is less common, the quinoline scaffold is incorporated into more complex ligands for MOF synthesis. These quinoline-containing MOFs are investigated for applications like carbon capture and gas storage. mdpi.com The development of metal-catalyzed multi-component reactions is paving the way for new quinoline-linked covalent organic frameworks (COFs) with high stability and functionality. researchgate.net

Innovative Synthetic Strategies for Complex Architectures

The synthesis of quinoline derivatives has evolved significantly from traditional methods to more innovative and efficient strategies. mdpi.com Modern approaches focus on atom economy, functional group tolerance, and the construction of complex molecular architectures in fewer steps.

Several advanced synthetic methods are employed:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of complex quinoline scaffolds from multiple starting materials in a single step, offering high efficiency and structural diversity.

Catalytic C-H Bond Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the quinoline core, enabling the synthesis of substituted quinolines that are otherwise difficult to access. mdpi.com

Photo-induced Oxidative Cyclization: These methods utilize light to promote the cyclization reactions that form the quinoline ring, often under mild and environmentally friendly conditions. mdpi.com

Metal-Catalyzed Annulation: Various metals, including rhodium, ruthenium, and cobalt, are used to catalyze the annulation (ring-forming) reactions to produce substituted quinolines efficiently. mdpi.com For example, a silver-catalyzed three-component, one-pot reaction has been developed to generate quinoline-linked COFs. researchgate.net

These innovative strategies provide chemists with powerful tools to synthesize a vast library of quinoline derivatives with tailored properties for various applications. nih.govresearchgate.net

| Synthetic Strategy | Description | Advantage |

|---|---|---|

| Friedländer Annulation | Condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net | A classic, reliable method for quinoline synthesis. researchgate.net |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single step to form a complex product. | High atom economy, efficiency, and structural diversity. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the quinoline scaffold using a metal catalyst. mdpi.com | Access to novel substitution patterns and complex molecules. mdpi.com |